3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline
Overview
Description
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline is an organic compound that features a trifluoromethyl group attached to a pyridine ring, which is further connected to a chloroaniline moiety
Mechanism of Action
Target of Action
Compounds with a trifluoromethyl (-cf3) group have been shown to exhibit improved drug potency toward certain enzymes, such as reverse transcriptase .
Mode of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs by lowering the pka of the cyclic carbamate, enabling a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, which involve the formation of carbon-carbon bonds .
Pharmacokinetics
A related compound, 2-chloro-4-trifluoromethylaniline, has been studied in rats, and its metabolism and urinary excretion have been analyzed .
Result of Action
It’s known that the trifluoromethyl group can enhance the potency of drugs, potentially leading to more effective inhibition of target enzymes .
Action Environment
The suzuki–miyaura coupling reaction, which similar compounds participate in, is known for its mild and functional group tolerant reaction conditions, and the use of relatively stable and environmentally benign organoboron reagents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline typically involves the following steps:
Formation of the Pyridine Intermediate: The pyridine ring with a trifluoromethyl group is synthesized through various methods, including the reaction of 2-chloro-5-trifluoromethylpyridine with appropriate reagents.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline undergoes various chemical reactions, including:
Substitution: The chloro and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
3-Chloro-4-{[6-(trifluoromethyl)pyridin-2-yl]oxy}aniline has diverse applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-(trifluoromethyl)aniline: Similar structure but lacks the pyridine ring.
4-Chloro-3-(trifluoromethyl)aniline: Similar structure with a different substitution pattern.
Properties
IUPAC Name |
3-chloro-4-[6-(trifluoromethyl)pyridin-2-yl]oxyaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2O/c13-8-6-7(17)4-5-9(8)19-11-3-1-2-10(18-11)12(14,15)16/h1-6H,17H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AORPQZYAULKIOQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)OC2=C(C=C(C=C2)N)Cl)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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